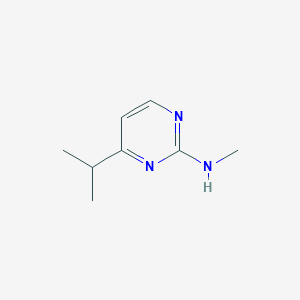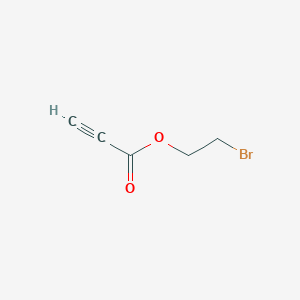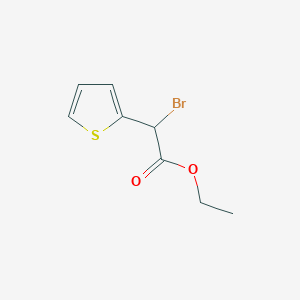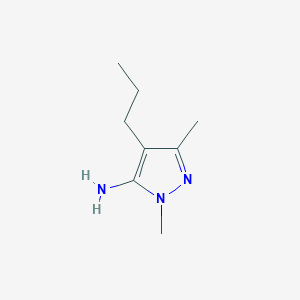![molecular formula C11H19N B15275684 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane](/img/structure/B15275684.png)
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dimethyl-4-azatricyclo[5210,1,5]decane is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the tricyclic structure. The reaction conditions often include the use of strong acids or bases as catalysts, and the process may require elevated temperatures to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Medicine: Research into potential pharmaceutical applications, such as drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
10,10-Dimethyl-4-acetyl-tricyclo[5.2.1.0(1,5)]decane: This compound shares a similar tricyclic structure but differs in its functional groups.
8,8-Dimethyloctahydro-3a,6-methanoindole: Another compound with a related structure, used in different chemical applications.
Uniqueness
10,10-Dimethyl-4-azatricyclo[5.2.1.0,1,5]decane is unique due to its specific tricyclic structure and the presence of the azatricyclo moiety. This structural uniqueness contributes to its stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
10,10-dimethyl-4-azatricyclo[5.2.1.01,5]decane |
InChI |
InChI=1S/C11H19N/c1-10(2)8-3-4-11(10)5-6-12-9(11)7-8/h8-9,12H,3-7H2,1-2H3 |
Clave InChI |
URTCDLUSLYIOHE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC13CCNC3C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


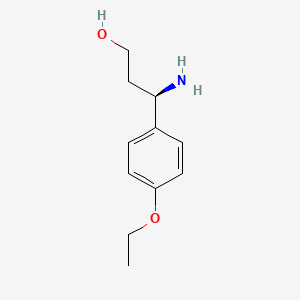

![2-[(But-2-yn-1-yl)amino]-5-chloropyridine-4-carboxylic acid](/img/structure/B15275610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
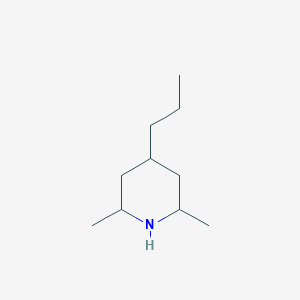
![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
